molecular formula C24H30O7 B1263746 Gelomulide M

Gelomulide M

Cat. No. B1263746
M. Wt: 430.5 g/mol
InChI Key: ZHVJRNZAMURVAT-UGFIOAGRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Gelomulide M is an abietane diterpenoid that is ent-abieta-2(3),13(15)-diene-16,12-olide substituted by beta-acetoxy groups at positions 1 and 7 and a beta-epoxy group across positions 8 and 14. Isolated from the leaves of Gelonium aequoreum, it exhibits moderate cytotoxicity against lung (A549), breast (MDAMB-231 and MCF7), and liver (HepG2) cancer cell lines. It has a role as a metabolite and an antineoplastic agent. It is a gamma-lactone, an abietane diterpenoid, an acetate ester, an epoxide and an organic heteropentacyclic compound.

Scientific Research Applications

Chemical and Biotransformation Studies

Research on Gelomulide M and related compounds primarily focuses on chemical and biotransformation. For example, a study by Gondal and Choudhary (2012) explored the chemical and biotransformations of Gelomulide F, a rare diterpene lactone. They found that fermentation of Gelomulide F with Sachromyces cerevisiae transformed it into Gelomulide D and E, indicating the potential for producing various derivatives through biotransformation processes (Gondal & Choudhary, 2012).

Anticancer Properties

Another key area of research is the potential anticancer properties of Gelomulide compounds. Yang et al. (2011) found that Gelomulide K acts as a caspase-independent cell death-inducing agent that synergizes with paclitaxel in breast cancer cells. This suggests that Gelomulide compounds may be valuable in cancer treatment, especially in enhancing the efficacy of existing therapies (Yang et al., 2011).

Microbial Transformations

Choudhary et al. (2005) conducted a study on microbial transformation of Gelomulide G. They discovered that incubation with Aspergillus niger and Cunninghamella elegans yielded new metabolites, highlighting the role of microbial processes in modifying and potentially enhancing the properties of Gelomulide compounds (Choudhary et al., 2005).

Stereostructure Analysis

Talapatra et al. (1998) focused on the stereostructures and molecular conformations of Gelomulides G-J, illustrating the complexity and diversity of these compounds. Understanding their structures is crucial for potential drug development and other applications (Talapatra et al., 1998).

properties

Product Name

Gelomulide M

Molecular Formula

C24H30O7

Molecular Weight

430.5 g/mol

IUPAC Name

[(1R,3R,8R,10S,11R,12R,16R,18S)-12-acetyloxy-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadeca-4,13-dien-18-yl] acetate

InChI

InChI=1S/C24H30O7/c1-11-19-14(30-21(11)27)9-16-23(6)15(22(4,5)8-7-17(23)28-12(2)25)10-18(29-13(3)26)24(16)20(19)31-24/h7-8,14-18,20H,9-10H2,1-6H3/t14-,15-,16+,17-,18+,20-,23-,24-/m1/s1

InChI Key

ZHVJRNZAMURVAT-UGFIOAGRSA-N

Isomeric SMILES

CC1=C2[C@@H](C[C@H]3[C@]4([C@H](C[C@@H]([C@@]35[C@@H]2O5)OC(=O)C)C(C=C[C@H]4OC(=O)C)(C)C)C)OC1=O

Canonical SMILES

CC1=C2C(CC3C4(C(CC(C35C2O5)OC(=O)C)C(C=CC4OC(=O)C)(C)C)C)OC1=O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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